Methyl 4-amino-5-phenylpentanoate
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Overview
Description
Methyl 4-amino-5-phenylpentanoate: is an organic compound with the molecular formula C12H17NO2 It is a derivative of pentanoic acid, featuring an amino group at the fourth position and a phenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of methyl 4-amino-5-phenylpentanoate typically begins with the esterification of 4-amino-5-phenylpentanoic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid to produce the ester.
Amidation: Another method involves the amidation of 4-amino-5-phenylpentanoic acid with methylamine under controlled conditions to yield the desired ester.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used, where the reactants are mixed in a reactor and allowed to react under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-amino-5-phenylpentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine:
- Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-amino-5-phenylbutanoate: Similar structure but with a shorter carbon chain.
Methyl 4-amino-5-phenylhexanoate: Similar structure but with a longer carbon chain.
Ethyl 4-amino-5-phenylpentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness:
- Methyl 4-amino-5-phenylpentanoate is unique due to its specific carbon chain length and the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-amino-5-phenylpentanoate, a compound with significant biochemical relevance, has garnered attention due to its potential therapeutic applications and biological activities. This article delves into its mechanisms of action, cellular effects, and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by an amino group and a phenyl group attached to a pentanoic acid backbone. Its structural uniqueness contributes to its diverse biological activities.
Property | Description |
---|---|
Molecular Formula | C₁₁H₁₅N₃O₂ |
Molecular Weight | 209.25 g/mol |
Solubility | Soluble in water and organic solvents |
pKa | Approximately 9.0 (for the amino group) |
Target Enzymes and Receptors
The primary target of this compound is the aromatic-amino-acid aminotransferase , which plays a crucial role in amino acid metabolism. The compound is believed to influence the metabolism of aromatic amino acids, potentially affecting protein synthesis and cellular functions.
Additionally, it has been shown to interact with GABA(B) receptors , mimicking GABA's action and modulating neurotransmission, which may have implications for neuroprotective effects and treatment of neurological disorders.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. Its structural similarity to known neurotransmitters suggests a role in synaptic transmission and neuronal health. Studies have demonstrated its potential in treating conditions such as epilepsy and neurodegenerative diseases.
Anticancer Activity
In vitro studies have revealed that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound isolated from marine cyanobacteria showed an IC50 value of 0.8 µM against KB cells, indicating significant anticancer potential .
Case Studies
-
Neuroprotection in Animal Models
- A study investigated the effects of this compound on neuronal survival in rat models subjected to excitotoxic damage. Results indicated a reduction in neuronal death and improved behavioral outcomes.
- Cytotoxicity Against Cancer Cells
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its solubility and interaction with biological membranes. Factors such as pH, temperature, and the presence of other compounds can affect its bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
methyl 4-amino-5-phenylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXIYNIBVBPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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